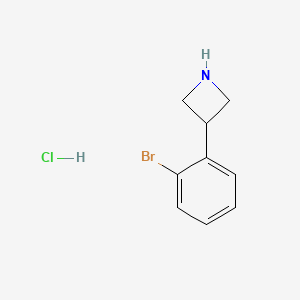
1-(3-bromo-5-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-chlorophenyl)propan-1-one (BCP) is a chemical compound that is widely used in scientific research and laboratory experiments. BCP is a brominated phenyl propanone, and it is a white crystalline solid with a melting point of approximately 118-120 °C. BCP is an important intermediate for the synthesis of pharmaceuticals, agrochemicals and other organic compounds, and it has been used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-5-chlorophenyl)propan-1-one has a wide range of applications in scientific research, including the synthesis of pharmaceuticals and agrochemicals, the study of biological systems, and the development of new materials. This compound has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen, the anticonvulsant drug gabapentin, and the anti-cancer drug paclitaxel. This compound has also been used in the synthesis of agrochemicals such as the herbicide glyphosate and the insecticide chlorpyrifos. In addition, this compound has been used in the study of biological systems, including the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. This compound has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites.
Wirkmechanismus
1-(3-bromo-5-chlorophenyl)propan-1-one is a brominated phenyl propanone, and it is believed to act as a Lewis acid catalyst in chemical reactions. This compound is believed to catalyze the formation of covalent bonds between two molecules by forming a transition state in which the two molecules are held together by a weak bond. The weak bond is then broken, allowing the two molecules to form a stronger covalent bond.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, this compound has been used in the synthesis of a variety of drugs, which may have biochemical and physiological effects. For example, ibuprofen is an anti-inflammatory drug that is believed to act by blocking the production of prostaglandins, which are molecules that cause inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(3-bromo-5-chlorophenyl)propan-1-one in lab experiments is that it is a relatively inexpensive and readily available starting material. This compound is also a relatively stable compound, and it is not prone to decomposition or oxidation. However, this compound can be toxic if inhaled or ingested, and it should be handled with care in the laboratory.
Zukünftige Richtungen
1-(3-bromo-5-chlorophenyl)propan-1-one has been used in a wide range of laboratory experiments, and there are numerous potential future directions for its use. This compound could be used in the synthesis of new drugs and agrochemicals, and it could be used in the study of biological systems, such as the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. This compound could also be used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, this compound could be used in the synthesis of polymers for use in biotechnology applications, such as gene delivery, tissue engineering, and drug delivery. Finally, this compound could be used in the synthesis of new catalysts, such as organometallic catalysts, that could be used in a variety of industrial processes.
Synthesemethoden
1-(3-bromo-5-chlorophenyl)propan-1-one can be synthesized from a variety of starting materials, including bromobenzene and chlorobenzene, using a Friedel-Crafts alkylation reaction. The reaction involves the addition of a Lewis acid catalyst such as aluminum chloride or boron trifluoride to the starting materials, followed by the addition of an alkylating agent such as propionyl chloride. The reaction can be carried out in either a batch or continuous process, and the yield of the reaction can be increased by the addition of a quenching agent such as water.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5-chlorophenyl)propan-1-one involves the conversion of 3-bromo-5-chlorobenzene to 3-bromo-5-chlorophenylacetic acid, followed by the conversion of the acid to the corresponding acid chloride. The acid chloride is then reacted with propanone to yield the final product.", "Starting Materials": [ "3-bromo-5-chlorobenzene", "Sodium hydroxide", "Sodium hypochlorite", "Acetic acid", "Thionyl chloride", "Propanone" ], "Reaction": [ "Step 1: 3-bromo-5-chlorobenzene is treated with sodium hydroxide and sodium hypochlorite to yield 3-bromo-5-chlorophenylacetic acid.", "Step 2: The acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is reacted with propanone in the presence of a catalyst such as aluminum chloride to yield 1-(3-bromo-5-chlorophenyl)propan-1-one." ] } | |
CAS-Nummer |
1261568-27-7 |
Molekularformel |
C9H8BrClO |
Molekulargewicht |
247.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



